4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline
Description
The compound 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline is a brominated aniline derivative featuring a complex substitution pattern. Its structure includes:
- A 3-methylaniline core substituted with a bromo group at the 4-position.
- A benzyl group attached to the amine nitrogen, which is further substituted with a 4-[(3,4-dichlorophenyl)methoxy]phenyl moiety.
Properties
IUPAC Name |
4-bromo-N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2NO/c1-14-10-17(5-8-19(14)22)25-12-15-2-6-18(7-3-15)26-13-16-4-9-20(23)21(24)11-16/h2-11,25H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPYARKXSRTYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of aniline derivatives, followed by the introduction of the methoxy and dichlorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogenated Aniline Derivatives
4-Bromo-N-(4-bromophenyl)aniline ()
- Structure : Dibrominated diphenylamine with Br at para positions.
- Key Features :
- Comparison : The target compound lacks the dibromo motif but includes a dichlorophenyl methoxy group, which may enhance steric bulk and alter electronic properties.
4-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxy-5-methylaniline ()
- Structure : Chlorinated aniline with methoxy and methyl substituents.
- Key Features :
- Comparison : The chloro substituent may reduce electron-withdrawing effects compared to bromo in the target compound.
Schiff Base and Imine Derivatives
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline ()
- Structure : Schiff base formed from 4-bromoaniline and 3,4,5-trimethoxybenzaldehyde.
- Key Features: Synthesis: Condensation reaction in methanol at room temperature . Crystallography: Similar bond angles to dichloro analogs, except at halogen sites .
- Comparison : The target compound lacks an imine bond but shares bromoaniline and alkoxy motifs, suggesting divergent reactivity (e.g., reduced conjugation).
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol ()
- Structure: Bromophenol Schiff base with a 3,4-dimethylphenyl group.
- Key Features: Applications: Potential ligand for metal complexes .
- Comparison: The phenolic OH in this compound contrasts with the methoxy group in the target compound, affecting solubility and hydrogen-bonding capacity.
Alkoxy-Substituted Aromatic Amines
4-Methoxy-2-methyl-N-(o-tolyl)aniline ()
- Structure : Methoxy-substituted aniline with a methyl group.
- Key Features: Synthesis: Pd-catalyzed coupling (Buchwald-Hartwig) with NaOtBu and toluene . Yield: Not explicitly stated, but procedure optimized for 4 h at 100°C .
- Comparison : The target compound’s dichlorophenyl methoxy group may hinder similar coupling reactions due to steric and electronic effects.
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ()
- Structure : Dichlorophenyl-containing urea-thiazole derivative.
- Key Features :
Crystallographic and Structural Metrics
Spectroscopic Data (Hypothetical)
Biological Activity
4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline is a complex organic compound with significant potential in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C21H18BrCl2N
- Molecular Weight: 421.23 g/mol
- CAS Number: 329928-96-3
The compound features a bromine atom, dichlorophenyl, and methoxy groups attached to an aniline core, which influences its reactivity and biological interactions.
Synthesis
The synthesis typically involves:
- Bromination of Aniline Derivatives : Initial bromination of aniline derivatives.
- Nucleophilic Substitution : Introduction of methoxy and dichlorophenyl groups via nucleophilic substitution reactions.
- Catalysts : Use of palladium catalysts and solvents like dimethylformamide (DMF) to enhance reaction efficiency.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, a study on related brominated anilines showed effectiveness against various bacterial strains, suggesting that the presence of halogens may enhance such activities through disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of brominated anilines. A notable investigation demonstrated that derivatives of 4-bromoaniline exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival .
Study 1: Anticancer Effects on Breast Cancer Cells
A study published in the Journal of Medicinal Chemistry evaluated the effects of various brominated anilines on breast cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth at concentrations as low as 10 µM. The study suggested that these compounds could serve as lead candidates for further drug development aimed at breast cancer treatment .
Study 2: Antimicrobial Activity Against Staphylococcus aureus
Another research article focused on the antimicrobial properties of substituted anilines against Staphylococcus aureus. The findings revealed that the presence of bromine and methoxy groups enhanced the compound's ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) recorded at 15 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors involved in cell signaling or metabolism.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.
- Cell Membrane Disruption : Altering membrane integrity in microbial cells.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 421.23 g/mol |
| Antimicrobial MIC | 15 µg/mL against S. aureus |
| Anticancer IC50 | 10 µM against breast cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
